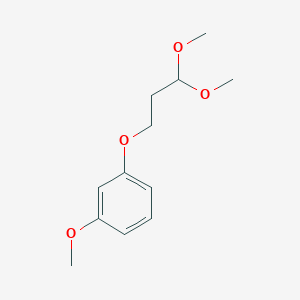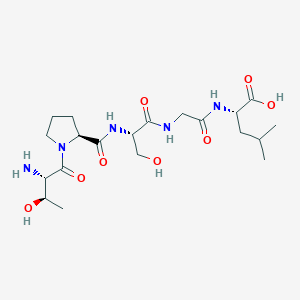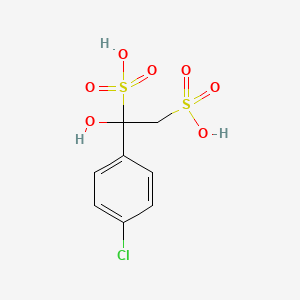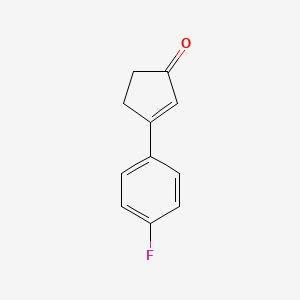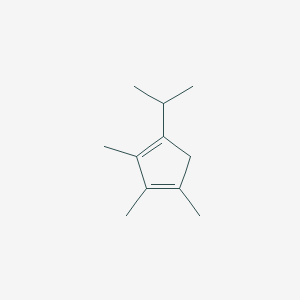
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes. This compound is characterized by a cyclopentadiene ring substituted with three methyl groups and one isopropyl group. Cyclopentadienes are known for their aromatic properties and are often used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to selectively reduce any unwanted by-products and purify the final product.
化学反応の分析
Types of Reactions
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the methyl or isopropyl groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), sulfonyl chlorides (RSO₂Cl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or sulfonated derivatives
科学的研究の応用
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, its hydrophobic properties enable it to interact with lipid membranes, influencing membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Cyclopentadiene: The parent compound with no alkyl substitutions.
1,2,3-Trimethylcyclopentadiene: Similar structure but lacks the isopropyl group.
4-Isopropylcyclopentadiene: Contains the isopropyl group but lacks the three methyl groups.
Uniqueness
1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of three methyl groups and one isopropyl group enhances its stability and reactivity compared to other cyclopentadiene derivatives.
特性
CAS番号 |
848258-75-3 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
1,2,3-trimethyl-4-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-7(2)11-6-8(3)9(4)10(11)5/h7H,6H2,1-5H3 |
InChIキー |
XXWCFSFPQDTVDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C1)C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




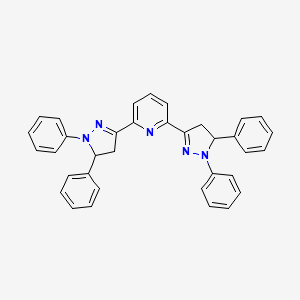
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)

![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
